(2R)-2-(4-Fluorophenyl)azetidine hydrochloride
CAS No.:
Cat. No.: VC15786357
Molecular Formula: C9H11ClFN
Molecular Weight: 187.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11ClFN |
|---|---|
| Molecular Weight | 187.64 g/mol |
| IUPAC Name | (2R)-2-(4-fluorophenyl)azetidine;hydrochloride |
| Standard InChI | InChI=1S/C9H10FN.ClH/c10-8-3-1-7(2-4-8)9-5-6-11-9;/h1-4,9,11H,5-6H2;1H/t9-;/m1./s1 |
| Standard InChI Key | ZSYLILXYSPZTFI-SBSPUUFOSA-N |
| Isomeric SMILES | C1CN[C@H]1C2=CC=C(C=C2)F.Cl |
| Canonical SMILES | C1CNC1C2=CC=C(C=C2)F.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
(2R)-2-(4-Fluorophenyl)azetidine hydrochloride (C₉H₁₁ClFN) consists of an azetidine ring (C₃H₇N) substituted at the 2-position with a 4-fluorophenyl group and protonated as a hydrochloride salt. The R-configuration at the 2-position introduces chirality, critical for interactions with biological targets. The fluorine atom enhances lipophilicity and metabolic stability, while the strained azetidine ring influences reactivity .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁ClFN |
| Molecular Weight | 187.45 g/mol |
| Configuration | (2R) |
| Solubility | Soluble in polar solvents (THF, water) |
| pKa (amine) | ~10.5 (estimated) |
Synthetic Strategies
Regio- and Diastereoselective Synthesis
The synthesis of (2R)-2-(4-fluorophenyl)azetidine hydrochloride can be adapted from methods for analogous 2-arylazetidines . A two-step procedure involves:
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Epoxide Intermediate Formation: Reacting 4-fluorophenylmethylamine with epichlorohydrin or substituted oxiranes to form a benzylaminomethyl-oxirane intermediate.
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Superbase-Induced Cyclization: Treating the intermediate with lithium diisopropylamide (LDA) and potassium tert-butoxide (KOR) at −78°C in THF, promoting regio- and diastereoselective four-membered ring closure .
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Base | LDA/KOR (3:1 ratio) |
| Temperature | −78°C |
| Solvent | Tetrahydrofuran (THF) |
| Yield | 60–90% (depending on substituents) |
Density functional theory (DFT) calculations confirm that kinetic control favors azetidine over larger rings (e.g., pyrrolidine), with ΔG‡ values for transition states differing by ~12 kJ/mol .
Structural Characterization
Spectroscopic Analysis
Key spectral data for related azetidines provide benchmarks for characterizing the target compound:
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¹H NMR: Aromatic protons of the 4-fluorophenyl group resonate as a doublet (δ ~7.2–7.4 ppm, J = 8.5 Hz), while azetidine ring protons appear as multiplet signals (δ 2.3–3.6 ppm) .
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¹³C NMR: The fluorinated carbon (C-F) exhibits a signal at δ ~162 ppm (¹J₃₅Cl-F ≈ 245 Hz) .
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HRMS: Expected [M+H]⁺ peak at m/z 187.45, consistent with C₉H₁₁ClFN .
Biological and Pharmacological Relevance
Enzyme Inhibition
Azetidine derivatives exhibit inhibitory activity against enzymes like fatty acid amide hydrolase (FAAH) and prolyl hydroxylases. For example, chiral azetidine ureas show nanomolar FAAH inhibition (IC₅₀ = 12–45 nM) , suggesting that the 4-fluorophenyl group in (2R)-2-(4-fluorophenyl)azetidine may enhance target binding through hydrophobic interactions.
Proteostasis Modulation
Azetidine-2-carboxylic acid, a structural analog, induces proteotoxic stress by incorporating into proteins, thereby activating autophagy . This mechanism highlights the potential of fluorinated azetidines in studying protein misfolding diseases.
Table 3: Biological Activities of Analogous Azetidines
| Compound | Target | IC₅₀/EC₅₀ | Application |
|---|---|---|---|
| Azetidine-2-carboxylic acid | HIF prolyl hydroxylase | 2.1 μM | Hypoxia signaling studies |
| VER-156084 | FAAH | 12 nM | Neuropathic pain models |
Applications in Drug Development
Central Nervous System (CNS) Therapeutics
The hydrochloride salt improves blood-brain barrier permeability, making (2R)-2-(4-fluorophenyl)azetidine a candidate for CNS-targeted FAAH inhibitors. Preclinical studies of similar compounds demonstrate efficacy in pain and anxiety models .
Antibiotic Adjuvants
β-Lactam analogs with azetidine rings show resistance to β-lactamases . Fluorination at the 4-position may further enhance stability against enzymatic degradation.
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